molecular formula C7H8N2O B1267898 4-Pyridineacetamide CAS No. 39640-62-5

4-Pyridineacetamide

Cat. No.: B1267898
CAS No.: 39640-62-5
M. Wt: 136.15 g/mol
InChI Key: YEALAJQPOVKTOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridineacetamide typically involves the reaction of 4-pyridinecarboxylic acid with ammonia or an amine under specific conditions. One common method is the reaction of 4-pyridinecarboxylic acid with ammonium carbonate in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, this compound can be produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Pyridineacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Pyridineacetamide involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form stable complexes. These complexes can exhibit various biological activities, including enzyme inhibition and modulation of cellular pathways . The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

4-Pyridineacetamide can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its ability to act as a versatile ligand in the synthesis of metal clusters and coordination compounds. Its amide group provides unique reactivity compared to other similar compounds, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

2-pyridin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEALAJQPOVKTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280735
Record name 4-Pyridineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39640-62-5
Record name 4-Pyridineacetamide
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Record name 4-Pyridineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)acetamide
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Record name 4-Pyridineacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-pyridineacetamide interact with W6S8 clusters to form a hydrogen-bonded network?

A1: this compound acts as a bridging ligand, coordinating to the W6S8 cluster through the nitrogen atom of the pyridine ring. [] The acetamide group (-C(O)NH2) on the ligand plays a crucial role in forming the hydrogen-bonded network. The amide hydrogen atoms act as hydrogen-bond donors, interacting with the oxygen atoms of acetamide groups on neighboring clusters or with free this compound molecules present in the crystal lattice. This results in a three-dimensional hydrogen-bonded network. [] This is noteworthy as it represents the first example of a hydrogen-bonded network formed from W6S8 clusters. []

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